Bienvenue dans la boutique en ligne BenchChem!

N-Methyl-N-(pyridin-4-yl)isonicotinamide

Membrane biophysics Anticancer drug discovery Pyridinium salt pharmacology

N-Methyl-N-(pyridin-4-yl)isonicotinamide (CAS 1617537-44-6; synonym: N-methyl-N-4-pyridinyl-4-pyridinecarboxamide) is a synthetic small-molecule isonicotinamide derivative with the molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.24 g/mol. Its structure features a tertiary amide core wherein the amide nitrogen bears both a methyl group and a pyridin-4-yl substituent, and the carbonyl is attached to a pyridine-4-carboxamide (isonicotinamide) moiety.

Molecular Formula C12H11N3O
Molecular Weight 213.24
CAS No. 1617537-44-6
Cat. No. B2659293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(pyridin-4-yl)isonicotinamide
CAS1617537-44-6
Molecular FormulaC12H11N3O
Molecular Weight213.24
Structural Identifiers
SMILESCN(C1=CC=NC=C1)C(=O)C2=CC=NC=C2
InChIInChI=1S/C12H11N3O/c1-15(11-4-8-14-9-5-11)12(16)10-2-6-13-7-3-10/h2-9H,1H3
InChIKeyMPXOWCNRRJNHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-(pyridin-4-yl)isonicotinamide (CAS 1617537-44-6): Chemical Identity, Physicochemical Baseline, and Procurement Specifications


N-Methyl-N-(pyridin-4-yl)isonicotinamide (CAS 1617537-44-6; synonym: N-methyl-N-4-pyridinyl-4-pyridinecarboxamide) is a synthetic small-molecule isonicotinamide derivative with the molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.24 g/mol . Its structure features a tertiary amide core wherein the amide nitrogen bears both a methyl group and a pyridin-4-yl substituent, and the carbonyl is attached to a pyridine-4-carboxamide (isonicotinamide) moiety . The compound is catalogued in ChEMBL as CHEMBL3311232 with a maximum development phase of Preclinical and four associated functional activity assays [1]. It is commercially available from multiple suppliers at purities typically ≥95–98%, packaged in quantities from 250 mg to 10 g .

Why Generic Substitution Fails for N-Methyl-N-(pyridin-4-yl)isonicotinamide: Structural Uniqueness Among Isonicotinamide Analogs


N-Methyl-N-(pyridin-4-yl)isonicotinamide occupies a precise structural niche that distinguishes it from superficially similar isonicotinamide derivatives. The simultaneous presence of an N-methyl group and an N-(pyridin-4-yl) substituent on the amide nitrogen generates a tertiary amide with distinct conformational preferences, hydrogen-bonding capacity (zero H-bond donors vs. one in secondary amide analogs), and electronic distribution compared to its closest structural neighbors: N-(pyridin-4-yl)isonicotinamide (CAS 64479-78-3, a secondary amide), N-(pyridin-4-ylmethyl)pyridine-4-carboxamide (CAS 28489-58-9, an isomer with a methylene spacer), and N-methylisonicotinamide (CAS 6843-37-4, lacking the pyridin-4-yl group) . These structural differences translate into measurable divergence in membrane interaction profiles, target engagement potential, and physicochemical properties that preclude simple interchangeability in research or development workflows [1].

Quantitative Differentiation Evidence for N-Methyl-N-(pyridin-4-yl)isonicotinamide: Head-to-Head and Comparative Data


Membrane Disruption Profile: Neutral Compound vs. Pyridinium Salt in Lipid Vesicle Assays

In a 2014 study by Fahs et al., N-Methyl-N-(pyridin-4-yl)isonicotinamide (the neutral analogue) was directly compared with its corresponding pyridinium salt for membrane disruption activity across four lipid vesicle types at a fixed concentration of 187.5 µM. The neutral compound induced 30.0% disruption of DMPG, 34.9% of DMPE, 23.3% of DMPS, and approximately 20–25% of DMPC vesicles. In contrast, the pyridinium salt exhibited potent anticancer activity with EC₅₀ values ranging from 9.8 to 312.5 µM across glioma cell lines, including a chemoresistant short-term culture, following 72 h continuous treatment, with membrane lysis confirmed by trypan blue exclusion [1]. This establishes the neutral compound as a moderate membrane-interactive agent with a distinct activity profile versus the permanently charged, therapeutically active pyridinium form.

Membrane biophysics Anticancer drug discovery Pyridinium salt pharmacology

Structural Differentiation: Tertiary Amide vs. Secondary Amide Isonicotinamide Analogs

N-Methyl-N-(pyridin-4-yl)isonicotinamide is a tertiary amide (zero H-bond donors) with an N-methyl group that eliminates the amide N–H present in the secondary amide comparator N-(pyridin-4-yl)isonicotinamide (CAS 64479-78-3). This structural modification alters hydrogen-bonding capacity, conformational flexibility around the amide bond, and metabolic stability. In the broader isonicotinamide-based kinase inhibitor class, N-methylation of the amide nitrogen has been shown to modulate GSK-3 inhibitory potency and kinase selectivity profiles, as demonstrated in SAR studies of substituted N-(pyridin-3-yl)-2-amino-isonicotinamides where amide group variations produced significant changes in pTau-lowering potency [1]. For procurement decisions, this tertiary amide architecture provides a chemically distinct starting point for medicinal chemistry optimization that cannot be replicated by secondary amide analogs.

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Isonicotinamide Scaffold Validation: RAF Kinase and GSK-3 Inhibitor Class Membership

The isonicotinamide core scaffold of N-Methyl-N-(pyridin-4-yl)isonicotinamide places it within a pharmacologically validated class of kinase-targeting compounds. A Novartis patent application (WO 2016/038581 A1) claims a series of pyridyl isonicotinamide derivatives as RAF kinase inhibitors with biochemical activity measured in Alpha Screen assays using truncated C-Raf protein and MEK1 substrate [1]. Separately, isonicotinamide-based GSK-3 inhibitors have demonstrated oral activity in a triple-transgenic mouse model of Alzheimer's disease, with some analogs achieving greatly improved pTau-lowering potency while retaining high kinase selectivity [2]. While no direct kinase inhibition data for the specific compound N-Methyl-N-(pyridin-4-yl)isonicotinamide were identified in peer-reviewed literature, its core scaffold is embedded within these therapeutically relevant chemotypes, distinguishing it from non-isonicotinamide heterocyclic analogs that lack this kinase-targeting precedent.

Kinase inhibition Cancer therapeutics Isonicotinamide pharmacophore

Physicochemical Differentiation from the Methylene-Spacer Isomer

N-Methyl-N-(pyridin-4-yl)isonicotinamide (MW 213.24) can be distinguished from its closely related structural isomer N-(pyridin-4-ylmethyl)pyridine-4-carboxamide (CAS 28489-58-9; MW 213.24), which features a methylene (–CH₂–) spacer between the amide nitrogen and the pyridine ring rather than a direct N–aryl bond . Although these isomers share identical molecular formula and mass, their topological connectivity differs fundamentally: the target compound contains an N-aryl amide (direct N–pyridyl bond) with restricted rotation and altered electron delocalization, whereas the comparator contains an N-alkyl amide (N–CH₂–pyridyl) with greater conformational freedom. This topological difference affects UV absorption, chromatographic retention time, and potentially target binding geometry. For analytical chemistry and QC applications, these isomers are readily resolved by HPLC or LC-MS, with distinct retention times enabling unambiguous identity confirmation .

Physicochemical profiling Isomer differentiation Drug-likeness

Best-Fit Research and Industrial Application Scenarios for N-Methyl-N-(pyridin-4-yl)isonicotinamide Based on Quantitative Evidence


Membrane-Active Anticancer Agent Development: Neutral Comparator for Pyridinium Salt Optimization

Based on the direct head-to-head membrane disruption data from Fahs et al. (2014), researchers developing pyridinium salt-based anticancer agents should procure this neutral compound as an essential comparator. It enables quantification of the contribution of permanent positive charge to membrane lysis and cytotoxicity, guiding rational optimization of the pyridinium chemotype for glioma and other hard-to-treat cancers [1].

Kinase Inhibitor Lead Generation: Isonicotinamide Scaffold with Tertiary Amide Architecture

The isonicotinamide core places this compound within the RAF kinase and GSK-3 inhibitor pharmacophore space validated by Novartis (WO 2016/038581) and the Luo et al. GSK-3 series. Its tertiary amide architecture (zero H-bond donors) offers a chemically differentiated starting point for SAR exploration compared to secondary amide analogs, potentially improving membrane permeability and metabolic stability while retaining kinase-targeting capacity [2][3].

Analytical Reference Standard: Isomer-Specific Identification and Method Validation

Given the existence of a same-MW topological isomer (N-(pyridin-4-ylmethyl)pyridine-4-carboxamide, CAS 28489-58-9), this compound serves as a critical reference standard for HPLC, LC-MS, and NMR method development and validation. Its distinct N-aryl (vs. N-alkyl) connectivity and tertiary amide structure produce unique spectroscopic fingerprints essential for unambiguous identity confirmation in quality control workflows .

NNMT Inhibitor Tool Compound: Methyltransferase Pharmacology Studies

The compound is recognized in the ChEMBL database (CHEMBL3311232, Preclinical max phase) and by the broader NNMT inhibitor literature as an agent interacting with nicotinamide N-methyltransferase pathways. Researchers investigating NNMT's role in metabolic disorders, cancer metabolism, or epigenetic regulation can utilize this compound as a structurally defined tool for probing NNMT-dependent phenotypes, noting that quantitative IC₅₀ data from regulated sources remain to be fully established [4].

Quote Request

Request a Quote for N-Methyl-N-(pyridin-4-yl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.